molecular formula C8H9ClN2O B13252295 2-Chloro-4-cyclopropoxypyridin-3-amine

2-Chloro-4-cyclopropoxypyridin-3-amine

Cat. No.: B13252295
M. Wt: 184.62 g/mol
InChI Key: HWDSYYTUJRDJSR-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxypyridin-3-amine is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the fourth position, and an amine group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxypyridin-3-amine typically involves the chlorination of a pyridine derivative followed by the introduction of the cyclopropoxy and amine groups. One common method starts with the chlorination of 4-cyclopropoxypyridine using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting 2-chloro-4-cyclopropoxypyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxypyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-cyclopropoxypyridin-3-amine, while oxidation can produce 2-chloro-4-cyclopropoxypyridin-3-one.

Scientific Research Applications

2-Chloro-4-cyclopropoxypyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. The chlorine and cyclopropoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may inhibit specific kinases or modulate receptor activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-amino-4-methylpyridine: Similar structure but with a methyl group instead of a cyclopropoxy group.

    2-Chloro-4-methoxypyridin-3-amine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Chloro-4-ethoxypyridin-3-amine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness

2-Chloro-4-cyclopropoxypyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C8H9ClN2O/c9-8-7(10)6(3-4-11-8)12-5-1-2-5/h3-5H,1-2,10H2

InChI Key

HWDSYYTUJRDJSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)Cl)N

Origin of Product

United States

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